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Head-to-Head Comparison: 5-Aminoadamantan-
2-ol and Amantadine
A comprehensive guide for researchers, scientists, and drug development professionals.

Executive Summary
This guide provides a detailed comparison of 5-Aminoadamantan-2-ol and Amantadine,

focusing on their chemical structures, mechanisms of action, and pharmacological profiles.

While Amantadine is a well-characterized drug with extensive supporting data, it is important to

note that publicly available experimental data for 5-Aminoadamantan-2-ol is scarce to non-

existent. As such, a direct, quantitative head-to-head comparison based on experimental

evidence is not currently feasible.

This document will therefore provide a comprehensive overview of Amantadine, including its

established properties and experimental data, as a benchmark. A theoretical comparison will be

drawn for 5-Aminoadamantan-2-ol, postulating how its structural differences from Amantadine

might influence its biological activity based on established principles of medicinal chemistry.

Introduction to the Compounds
Amantadine is a synthetic tricyclic amine of the adamantane class, discovered in the 1960s.[1]

It has been utilized as an antiviral agent against Influenza A virus and as a medication for
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managing symptoms of Parkinson's disease and drug-induced extrapyramidal symptoms.[1][2]

[3] Its dual activity stems from distinct mechanisms of action targeting both viral proteins and

central nervous system pathways.

5-Aminoadamantan-2-ol is a derivative of Amantadine, distinguished by the presence of a

hydroxyl group at the 2-position of the adamantane cage. While its chemical structure is known,

there is a notable lack of published research detailing its synthesis, pharmacological activity,

and pharmacokinetic profile. This guide will, therefore, focus on a theoretical assessment of its

potential properties in comparison to the well-documented profile of Amantadine.

Chemical Structure and Properties
The key structural difference between Amantadine and 5-Aminoadamantan-2-ol is the

introduction of a hydroxyl group. This modification is expected to increase the polarity of the

molecule, which could have significant implications for its solubility, metabolism, and interaction

with biological targets.

Feature 5-Aminoadamantan-2-ol Amantadine

Chemical Formula C₁₀H₁₇NO C₁₀H₁₇N[4][5]

Molecular Weight 167.25 g/mol 151.25 g/mol [4][5]

Structure

Adamantane cage with an

amino group at a tertiary

carbon and a hydroxyl group at

a secondary carbon.

Adamantane cage with an

amino group at a tertiary

carbon.[1]

Predicted Polarity
Higher due to the presence of

a hydroxyl group.
Lower.

Mechanism of Action
Amantadine
Amantadine exhibits at least two distinct mechanisms of action:

Antiviral Activity: Amantadine's primary antiviral mechanism against Influenza A virus

involves the blockade of the M2 proton channel.[1][2][6] This channel is crucial for the
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uncoating of the virus within the host cell endosome. By blocking this channel, Amantadine

prevents the release of viral ribonucleoprotein (vRNP) into the cytoplasm, thereby inhibiting

viral replication.[1] However, the emergence of widespread resistance has limited its current

clinical use for influenza.[1]

Antiparkinsonian Activity: The exact mechanism in Parkinson's disease is not fully

understood but is thought to involve the potentiation of dopaminergic neurotransmission.[6]

[7] It is believed to increase the release of dopamine from nerve endings and may also inhibit

its reuptake.[2][6][7] Additionally, Amantadine acts as a weak, non-competitive antagonist of

the NMDA receptor.[1]

5-Aminoadamantan-2-ol (Theoretical)
The mechanism of action for 5-Aminoadamantan-2-ol has not been experimentally determined.

However, based on its structural similarity to Amantadine, it is plausible that it could exhibit

similar biological activities.

Potential Antiviral Activity: The amino group, crucial for the M2 channel blocking activity of

Amantadine, is retained in 5-Aminoadamantan-2-ol. Therefore, it is conceivable that it could

also target the M2 proton channel. The presence of the hydroxyl group could influence its

binding affinity and orientation within the channel, potentially altering its efficacy and

resistance profile.

Potential Antiparkinsonian Activity: The adamantane cage and the amino group are also

features that contribute to the dopaminergic and NMDA receptor activities of related

compounds. The hydroxyl group could modulate these interactions, possibly affecting its

potency and selectivity for different receptor subtypes.

Signaling Pathways and Experimental Workflows
Amantadine: Antiviral Mechanism of Action
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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